Fosbretabulin Tromethamine

Description

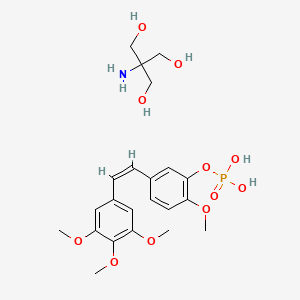

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

404886-32-4 |

|---|---|

Formule moléculaire |

C22H32NO11P |

Poids moléculaire |

517.5 g/mol |

Nom IUPAC |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H21O8P.C4H11NO3/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;5-4(1-6,2-7)3-8/h5-11H,1-4H3,(H2,19,20,21);6-8H,1-3,5H2/b6-5-; |

Clé InChI |

FIDMEHCRMLKKPZ-YSMBQZINSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |

SMILES canonique |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Fosbretabulin Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosbretabulin (B40576) tromethamine (formerly known as combretastatin (B1194345) A-4 phosphate (B84403) or CA4P) is a water-soluble prodrug of combretastatin A-4 (CA4), a potent vascular disrupting agent (VDA) derived from the African bush willow tree, Combretum caffrum.[1][2][3] Its primary mechanism of action involves the targeted disruption of the tumor vasculature, leading to a rapid and extensive shutdown of blood flow within the tumor core and subsequent necrotic cell death.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate the action of fosbretabulin, tailored for an audience of researchers and drug development professionals.

Core Mechanism of Action: From Prodrug to Vascular Collapse

The action of fosbretabulin tromethamine is a multi-step process that begins with its systemic administration and culminates in the selective destruction of tumor blood vessels.

Prodrug Activation

Fosbretabulin tromethamine is a phosphorylated prodrug, designed to improve the solubility and bioavailability of its active metabolite, combretastatin A-4 (CA4).[2][4] Following intravenous administration, ubiquitous endogenous phosphatases rapidly dephosphorylate fosbretabulin into the biologically active CA4.[4] This conversion is critical for its subsequent uptake by and activity within target cells.

Primary Molecular Target: Tubulin Destabilization

The principal molecular target of CA4 is the tubulin protein, a fundamental component of the cellular cytoskeleton. CA4 acts as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[5][6] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network.[4][5] The disruption of microtubule dynamics has profound consequences for the cell, particularly rapidly dividing endothelial cells within the tumor neovasculature. The key effects include:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cell cycle progression, leading to an arrest in the G2/M phase.[4]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the endothelial cells.[4]

The immature and rapidly proliferating endothelial cells of the tumor vasculature are particularly sensitive to the effects of CA4, providing a degree of selectivity for the tumor microenvironment over healthy, quiescent vasculature.[3]

Secondary Mechanism: Disruption of VE-Cadherin Signaling

Beyond its direct effects on the cytoskeleton, fosbretabulin's active metabolite, CA4, also instigates the disruption of critical cell-cell adhesion molecules, most notably Vascular Endothelial-cadherin (VE-cadherin).[7][8] VE-cadherin is essential for maintaining the integrity of the endothelial barrier. CA4P has been shown to disrupt the VE-cadherin/β-catenin/Akt signaling pathway.[7][8] This disruption leads to:

-

Increased Vascular Permeability: The loss of stable cell-cell junctions results in a "leaky" vasculature, increasing the permeability of the tumor blood vessels.[7]

-

Endothelial Cell Shape Change: The destabilization of the cytoskeleton and cell junctions causes endothelial cells to change shape and detach from the basement membrane.[4]

Vascular Shutdown and Tumor Necrosis

The culmination of microtubule depolymerization, endothelial cell apoptosis, and disruption of VE-cadherin signaling is a rapid and catastrophic collapse of the tumor's vascular network.[3][4] This acute vascular shutdown, occurring within hours of administration, deprives the tumor core of oxygen and nutrients, leading to extensive ischemic necrosis.[3] While highly effective at destroying the central part of the tumor, a peripheral rim of tumor tissue often survives, being supplied by more stable, normal vasculature.

Quantitative Data on the Effects of Fosbretabulin

The following tables summarize key quantitative data from preclinical and clinical studies on the effects of fosbretabulin.

| Parameter | Value | Experimental Model | Reference |

| Reduction in Tumor Blood Flow | |||

| 50-60% | Xenograft models | [3] | |

| Loss of Functional Vascular Volume | |||

| 90% within 6 hours | Xenograft models | [3] | |

| IC50 for Tubulin Polymerization Inhibition | |||

| 0.22 µM to 0.64 µM | In vitro tubulin polymerization assay | [6] |

Key Signaling Pathways

The mechanism of action of fosbretabulin involves the perturbation of key signaling pathways that regulate cytoskeletal dynamics and cell adhesion.

References

- 1. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]

- 3. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Fosbretabulin Tromethamine: A Technical Whitepaper on the Combretastatin A4 Prodrug as a Vascular Disrupting Agent

Executive Summary: Fosbretabulin (B40576) tromethamine (CA4P) is a water-soluble prodrug of the potent tubulin-binding agent, combretastatin (B1194345) A4 (CA4). As a leading vascular disrupting agent (VDA), it selectively targets the immature and poorly structured vasculature of solid tumors. Upon systemic administration, fosbretabulin is rapidly dephosphorylated by endogenous phosphatases to yield the active CA4 molecule. CA4 binds to the colchicine (B1669291) site on β-tubulin, leading to the rapid depolymerization of microtubules in endothelial cells. This cytoskeletal disruption induces a cascade of events, including endothelial cell shape changes, increased vascular permeability, and ultimately, a catastrophic collapse of the tumor vascular network. The resulting acute reduction in tumor blood flow leads to extensive ischemic necrosis in the tumor core. This technical guide provides an in-depth review of the pharmacology, mechanism of action, preclinical and clinical data, and key experimental methodologies associated with fosbretabulin tromethamine.

Pharmacology and Mechanism of Action

Fosbretabulin tromethamine is a synthetic, water-soluble phosphate (B84403) derivative of combretastatin A4, a stilbenoid phenol (B47542) originally isolated from the African bush willow, Combretum caffrum[1][2][3]. Its improved solubility over the parent compound, CA4, makes it suitable for intravenous administration[4].

Prodrug Conversion and Activation

Following intravenous infusion, the phosphate group of fosbretabulin is rapidly cleaved by ubiquitous non-specific endogenous phosphatases present in the plasma and on cell surfaces. This enzymatic action converts the soluble prodrug into its highly active, lipophilic metabolite, combretastatin A4 (CA4)[1][5][6]. This conversion is a critical step, enabling the active compound to be readily taken up by target endothelial cells.

Microtubule Depolymerization

The primary molecular target of CA4 is the tubulin protein, a fundamental component of the cellular cytoskeleton[5]. CA4 acts as a potent microtubule-destabilizing agent by binding with high affinity to the colchicine-binding site on β-tubulin[5][7]. This binding event physically obstructs the assembly of α/β-tubulin heterodimers into microtubule polymers[5]. The equilibrium between tubulin dimers and microtubule polymers is consequently shifted towards depolymerization, resulting in a net disassembly of the existing microtubule network within the cell[5]. This effect is particularly pronounced in proliferating endothelial cells, which are more sensitive to tubulin disruption than many tumor cell types[2][8].

Cellular and Molecular Effects on Tumor Vasculature

The depolymerization of the endothelial microtubule network by CA4 initiates a rapid sequence of events that culminates in vascular shutdown.

Endothelial Cytoskeletal Disruption and Shape Change

The loss of microtubule integrity leads to a dramatic and rapid change in endothelial cell morphology. The cells lose their flattened shape, round up, and retract, which is associated with a reorganization of the actin cytoskeleton[8][9]. This process compromises the structural integrity of the capillary walls. Studies have shown a significant reduction in endothelial cell form factor within 10 minutes of CA4P treatment, a time course that closely mirrors the reduction in tumor blood flow observed in vivo[8].

Signaling Pathway Activation

The cytoskeletal rearrangement in endothelial cells is mediated by key signaling pathways. The disruption of microtubules by CA4 leads to the activation of the small GTPase RhoA[10][11]. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which promotes the formation of actin stress fibers and increases actomyosin (B1167339) contractility[10]. This signaling cascade contributes significantly to the changes in cell shape and the increase in endothelial monolayer permeability[10].

Vascular Collapse and Ischemic Necrosis

The combination of endothelial cell contraction and increased permeability leads to the breakdown of cell-cell junctions (mediated by proteins like VE-cadherin) and the leakage of plasma into the interstitial space[2][5][9]. This rise in interstitial fluid pressure, coupled with the physical collapse of the endothelial lining, occludes the tumor blood vessels[2]. The acute disruption of blood flow, which can be reduced by over 90% within hours of administration, starves the tumor core of oxygen and nutrients, resulting in extensive hemorrhagic necrosis[2][5]. A peripheral rim of tumor tissue, often supplied by more stable vessels from adjacent normal tissue, typically survives, which can be a source for tumor regrowth[5][12].

Quantitative Preclinical and Clinical Data

The activity of fosbretabulin and its active metabolite CA4 has been quantified in numerous studies.

Table 1: In Vitro Activity of Combretastatin A4 (CA4)

| Parameter | Value | Target/System | Reference |

| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [5] |

| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Tubulin (cell-free assay) | [5] |

| Concentration for Cytoskeletal Disruption | 1 µM (as CA4P) | Endothelial cells (in vitro, 30 min) | [5] |

Table 2: In Vivo Vascular Effects of Fosbretabulin (CA4P)

| Parameter | Value | Model System | Reference |

| Tumor Blood Flow Reduction | 50-60% | Xenograft models (6 hours post-treatment) | [2] |

| Functional Vascular Volume Loss | 90% | Xenograft models (6 hours post-treatment) | [2] |

| Red Cell Velocity Reduction | ~70% | Tumor window chamber (10 minutes post-treatment) | [8] |

Table 3: Summary of Key Clinical Trial Data in Anaplastic Thyroid Carcinoma (ATC)

| Trial Phase / Type | Treatment Regimen | Key Outcomes | Reference |

| Phase II, Single-Agent | Fosbretabulin 45 mg/m² IV on days 1, 8, 15 of a 28-day cycle | Median Survival: 4.7 months; 6-month survival: 34%; 12-month survival: 23%; No objective responses. | [2][13][14] |

| Phase II, Randomized | Carboplatin/Paclitaxel (CP) +/- Fosbretabulin 60 mg/m² | Median OS: 5.2 months (CP + Fosbretabulin) vs. 4.0 months (CP alone) (p=0.22); 1-year survival: 26% vs. 9%. | [15][16] |

Key Experimental Methodologies

Standardized protocols are crucial for evaluating the activity of vascular disrupting agents like fosbretabulin.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340-350 nm. Alternatively, a fluorescent reporter that binds to microtubules can be used[5][17][18].

-

Generalized Protocol:

-

Reagents: Purified tubulin (>99%), General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, test compound (CA4), and vehicle control (DMSO)[5][19].

-

Preparation: Prepare tubulin polymerization mix on ice, containing tubulin (e.g., 2-3 mg/mL), buffer, GTP (e.g., 1 mM), and a polymerization enhancer like glycerol (B35011) (e.g., 10%)[19][20].

-

Procedure: Add test compound dilutions to a pre-warmed 96-well plate. Initiate the reaction by adding the cold tubulin polymerization mix.

-

Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C. Measure absorbance (340 nm) or fluorescence (e.g., Ex: 360 nm, Em: 450 nm with DAPI reporter) every 60 seconds for 60-90 minutes[20][21].

-

Analysis: Plot the change in signal versus time. Calculate the percentage of inhibition for each concentration relative to the vehicle control by comparing the maximum rate of polymerization (Vmax) or the final plateau signal[20].

-

Endothelial Cell Permeability Assay

This assay quantifies the ability of a compound to disrupt the integrity of an endothelial cell monolayer.

-

Principle: Endothelial cells are grown to confluence on a porous membrane insert (e.g., Transwell). The passage of a high molecular weight fluorescent tracer (e.g., FITC-Dextran) through the monolayer from the upper to the lower chamber is measured[9][22]. An increase in fluorescence in the lower chamber indicates increased permeability.

-

Generalized Protocol:

-

Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) onto collagen-coated Transwell inserts (e.g., 0.4-3.0 µm pore size) and culture until a confluent monolayer is formed (approx. 72 hours)[9][22][23].

-

Treatment: Treat the monolayer with the test compound (CA4P) or controls for the desired duration (e.g., 30 minutes to 18 hours)[9].

-

Permeability Measurement: Add FITC-Dextran (e.g., 1 mg/mL) to the upper chamber.

-

Data Acquisition: After a defined incubation period (e.g., 24 hours), collect samples from the lower chamber and measure the fluorescence using a fluorescence plate reader[23].

-

Analysis: Quantify the amount of FITC-Dextran that has passed through the monolayer and compare treated samples to untreated controls.

-

In Vivo Tumor Blood Flow Measurement

Several techniques can be employed to measure the acute effects of fosbretabulin on tumor perfusion in preclinical models.

-

Positron Emission Tomography (PET): Using tracers like ¹⁵O-labeled water, PET can quantitatively measure blood flow in tumors before and after drug administration[24][25].

-

Laser Doppler Velocimetry (LDV): This technique can be used in window chamber models to non-invasively measure the velocity of red blood cells in individual tumor microvessels in real-time[26][27].

-

In Vivo Flow Cytometry: This method allows for the real-time detection and quantification of circulating cells within the vasculature of a live animal, providing data on flow characteristics[28].

Conclusion and Future Directions

Fosbretabulin tromethamine is a potent vascular disrupting agent with a well-defined mechanism of action centered on the depolymerization of endothelial cell microtubules. Its ability to induce rapid and extensive tumor necrosis has been demonstrated in a wide array of preclinical models. While single-agent activity in clinical trials has been modest, its acceptable safety profile and unique mechanism provide a strong rationale for its use in combination therapies[2][13]. The combination of fosbretabulin with standard chemotherapy has shown trends toward improved survival in challenging malignancies like anaplastic thyroid cancer[15]. Furthermore, combining VDAs with anti-angiogenic agents, which inhibit the regrowth of new blood vessels, represents a complementary and promising therapeutic strategy that is being actively explored[29]. Future research will continue to focus on optimizing combination regimens and identifying predictive biomarkers to select patient populations most likely to benefit from this targeted approach to disrupting tumor vasculature.

References

- 1. Facebook [cancer.gov]

- 2. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fosbretabulin - Wikipedia [en.wikipedia.org]

- 7. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A phase II trial of fosbretabulin in advanced anaplastic thyroid carcinoma and correlation of baseline serum-soluble intracellular adhesion molecule-1 with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Tubulin Polymerization Assay [bio-protocol.org]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tubulin Polymerization Assay [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Endothelial paracellular permeability assay [protocols.io]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

- 25. Positron emission tomography - Wikipedia [en.wikipedia.org]

- 26. pubs.aip.org [pubs.aip.org]

- 27. researchgate.net [researchgate.net]

- 28. In vivo flow cytometer for real-time detection and quantification of circulating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (fosbretabulin tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies of Vascular-Disrupting Agents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of vascular-disrupting agents (VDAs), a class of therapeutics designed to target and destroy the established vasculature of solid tumors. This document summarizes key quantitative data from various preclinical studies, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in VDA research.

Introduction to Vascular-Disrupting Agents

Vascular-disrupting agents represent a distinct approach in cancer therapy, differing from anti-angiogenic agents which primarily inhibit the formation of new blood vessels.[1][2][3] VDAs act on the existing tumor vasculature, causing a rapid and selective shutdown of blood flow, which leads to extensive tumor necrosis due to ischemia.[1][4][5] Preclinical studies have been instrumental in elucidating the mechanisms of action, efficacy, and potential for combination therapies of these agents.[6][7] This guide will focus on two main classes of small-molecule VDAs: tubulin-binding agents and flavonoids.[1][8]

Key Preclinical Vascular-Disrupting Agents

This guide will focus on three well-studied VDAs that represent different classes and mechanisms of action:

-

Combretastatin (B1194345) A-4 Phosphate (B84403) (CA4P or Fosbretabulin): A tubulin-binding agent that depolymerizes microtubules in endothelial cells, leading to cell shape changes and vascular shutdown.[4][9]

-

5,6-Dimethylxanthenone-4-acetic acid (DMXAA or Vadimezan): A flavonoid-like agent that, in murine models, activates the Stimulator of Interferon Genes (STING) pathway, leading to cytokine production and an anti-vascular immune response.[10][11][12][13][14] It's important to note that DMXAA does not activate human STING, which has limited its clinical translation.[11][12][15]

-

OXi4503 (Combretastatin A1 Diphosphate): A second-generation tubulin-binding agent, an analog of combretastatin, which has demonstrated higher potency in preclinical studies compared to CA4P.[16][17][18][19]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of CA4P, DMXAA, and OXi4503, providing a comparative overview of their efficacy in various tumor models.

Table 1: In Vivo Efficacy of Combretastatin A-4 Phosphate (CA4P)

| Animal Model | Tumor Type | Dose | Route | Key Findings | Reference |

| NPG Mice | HER2+ Colorectal Cancer (PDX) | 100 mg/kg | i.p. | In combination with HER2-CAR-T cells, significantly improved CAR-T cell infiltration and therapeutic efficiency. | [20] |

| NPG Mice | Meso+ Ovarian Cancer (PDX) | 100 mg/kg | i.p. | Combined with Meso-CAR-T cells, led to higher survival rates and increased tumor necrosis compared to single treatments. | [20] |

| Rodent Models | Various Cancers | 100 mg/kg | i.p. | Induced 90-99% tumor cell kill 24 hours post-treatment. | [4] |

| Mice | CaNT (Murine Breast Adenocarcinoma) | 50 mg/kg | i.p. | Induced approximately 40% vascular shutdown. No significant growth retardation as a single agent up to 400 mg/kg. | [16] |

| Rats | Various Tumors | Not specified | i.v. | Reduced mean tumor blood flow by over 100-fold at 6 hours. | [9] |

Table 2: In Vivo Efficacy of DMXAA (Vadimezan)

| Animal Model | Tumor Type | Dose | Route | Key Findings | Reference |

| C57BL/6J & Balb/c Mice | Murine Mesothelioma (AE17 & AB1) | 6.25-30 mg/kg | i.p. | Dose-dependent anti-tumor effects; 30 mg/kg was toxic. A single i.p. injection of 18-25 mg/kg induced apoptosis in tumor vessels within 3 hours. | [10] |

| Mice | PyMT Breast Cancer | 25 mg/kg | i.p. | Rapid damage to tumor vessels within hours, followed by infiltration of neutrophils, monocytes, and T cells. | [10] |

| K-rasLA1/+ transgenic mice | NSCLC (autochthonous) | Not specified | Not specified | Failed to cause hemorrhagic necrosis, unlike in subcutaneous models. | [12] |

Table 3: In Vivo Efficacy of OXi4503

| Animal Model | Tumor Type | Dose | Route | Key Findings | Reference |

| Immunodeficient Mice | FaDu-luc HNSCC (subcutaneous xenograft) | 40 mg/kg | i.p. | Significant tumor growth inhibition (p < 0.01) with a single injection. | [17] |

| Immunodeficient Mice | FaDu-luc HNSCC (orthotopic xenograft) | Not specified | Not specified | Significant reduction in tumor volume (p < 0.05) after two doses. | [17] |

| SCID Mice | MDA-MB-231 Adenocarcinoma & MHEC5-T Hemangio-endothelioma | 3 mg/kg (ED50) | i.v. | Dose-dependent shutdown of tumor blood vessels. | [19] |

| SCID Mice | MDA-MB-231 Adenocarcinoma | >12.5 mg/kg | i.v. | Completely repressed tumor growth. | [19] |

| SCID Mice | MDA-MB-231 Adenocarcinoma | >25 mg/kg | i.v. | Showed tumor regression, with some complete regressions. | [19] |

| Mice | CaNT (Murine Breast Adenocarcinoma) | 1 mg/kg | i.p. | >50% reduction in functional vascular volume. | [16] |

| Mice | CaNT (Murine Breast Adenocarcinoma) | 10, 25, 50 mg/kg | i.p. | ≥80% reduction in functional vascular volume. | [16] |

| Mice | CaNT (Murine Breast Adenocarcinoma) | 100, 200, 400 mg/kg | i.p. | Significant retardation in tumor growth. | [16] |

| Rodent & Human Tumor Models | KHT Sarcoma, KSY Sarcoma, Caki-1 Renal Cell Carcinoma | 25 mg/kg | Not specified | Viable tissue remaining in tumors was less than 6% at 24 hours post-treatment. | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical VDA studies. Below are outlines of key experimental protocols.

In Vitro Assays

-

Cell Viability/Cytotoxicity Assays (e.g., MTT Assay):

-

Tumor cell lines (e.g., AE17, AB1 murine mesothelioma) are seeded in 96-well plates.[10]

-

Cells are treated with a range of VDA concentrations (e.g., DMXAA from 0.1 µg/ml to >1 mg/ml).[10]

-

After incubation for various time points (e.g., 20, 40, 60 hours), MTT reagent is added to each well.[10]

-

Following a further incubation period, the formazan (B1609692) product is solubilized, and the absorbance is read using a microplate reader to determine metabolic activity as an indicator of cell viability.[10]

-

-

Endothelial Cell Tube Formation Assay:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate.

-

Cells are treated with the VDA at various concentrations.

-

After incubation (typically 6-24 hours), the formation of capillary-like structures (tubes) is observed and quantified using microscopy and image analysis software. This assay assesses the anti-angiogenic potential of the agent.

-

In Vivo Animal Models

-

Subcutaneous Xenograft Models:

-

Immunocompromised mice (e.g., NPG, SCID) are injected subcutaneously with human tumor cells (e.g., FaDu-luc HNSCC, MDA-MB-231).[17][19][20]

-

Tumors are allowed to grow to a specified volume (e.g., approximately 150 mm³).[20]

-

Animals are randomized into treatment and control groups.

-

VDAs are administered via a specified route (e.g., intraperitoneally, intravenously).[17][20]

-

Tumor growth is monitored over time by caliper measurements or bioluminescence imaging (for luciferase-expressing cells).[17]

-

At the end of the study, tumors may be excised for histological analysis.[17]

-

-

Patient-Derived Xenograft (PDX) Models:

-

Tumor tissue from a human patient is surgically implanted into immunocompromised mice (e.g., NPG mice).[20]

-

Once tumors are established and reach a certain volume (e.g., ~150 mm³), mice are treated with the VDA, often in combination with other therapies like CAR-T cells.[20]

-

Treatment efficacy is assessed by monitoring tumor volume and survival rates.[20]

-

Evaluation of Vascular Disruption

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI):

-

Tumor-bearing animals are anesthetized and placed in an MRI scanner.

-

A baseline scan is acquired.

-

A contrast agent (e.g., gadolinium-based) is injected intravenously.

-

A series of images are acquired over time to monitor the influx and washout of the contrast agent in the tumor.

-

Pharmacokinetic models are applied to the data to calculate parameters such as Ktrans (vascular permeability) and blood flow. A significant reduction in these parameters post-VDA treatment indicates vascular disruption.[4]

-

-

Histological and Immunohistochemical Analysis:

-

Tumors are harvested at various time points after VDA treatment.

-

Tissues are fixed, embedded in paraffin, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess the extent of necrosis and hemorrhage.[17]

-

Immunohistochemistry can be performed using antibodies against endothelial cell markers (e.g., CD31) to quantify vascular density, or markers of apoptosis (e.g., cleaved caspase-3) to assess cell death.

-

Signaling Pathways and Mechanisms of Action

The mechanisms by which VDAs exert their effects are varied. The following diagrams illustrate the key signaling pathways for tubulin-binding agents and flavonoid-like agents.

Tubulin-Binding VDAs (CA4P, OXi4503)

Flavonoid-like VDAs (DMXAA in Murine Models)

Experimental Workflows

Visualizing the flow of preclinical studies helps in understanding the logical progression from in vitro characterization to in vivo efficacy evaluation.

General Preclinical VDA Evaluation Workflow

Combination Therapies

A significant finding from preclinical research is that VDAs often leave a viable rim of tumor tissue at the periphery, which is sustained by the vasculature of adjacent normal tissue.[4][5][18] This has led to extensive investigation into combination therapies to target this resistant population.

-

With Chemotherapy: The rationale is that VDAs target the tumor vasculature while chemotherapy targets the proliferating tumor cells, especially those in the viable rim.[6]

-

With Radiotherapy: VDAs can induce hypoxia in the tumor core, which can make it more resistant to radiation. However, scheduling is critical, and combining VDAs with radiation has shown significant enhancement of tumor response in preclinical models.[5][21]

-

With Anti-angiogenic Agents: This combination is compelling because VDAs destroy existing vessels, while anti-angiogenics prevent the formation of new ones that would support the regrowth of the tumor from the viable rim.[5][6][22]

-

With Immunotherapy: As demonstrated with CA4P and CAR-T cells, VDAs can break down the vascular barrier of solid tumors, allowing for better infiltration and efficacy of immune cells.[20][23]

Conclusion

Preclinical studies have been pivotal in establishing the proof-of-concept for vascular-disrupting agents. They have defined their mechanisms of action, identified potent candidates like OXi4503, and underscored the necessity of combination strategies to overcome resistance mechanisms such as the surviving peripheral tumor rim. The detailed data and protocols outlined in this guide provide a foundational understanding for researchers and drug developers working to advance this promising class of anti-cancer therapeutics. While challenges, such as the species-specificity of DMXAA, highlight the complexities of translating preclinical findings, the continued exploration of novel VDAs and rational combination therapies holds significant promise for the future of solid tumor treatment.

References

- 1. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The unique characteristics of tumor vasculature and preclinical evidence for its selective disruption by Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular disrupting agents (VDA) in oncology: advancing towards new therapeutic paradigms in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 11. invivogen.com [invivogen.com]

- 12. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical evaluation of the antitumour activity of the novel vascular targeting agent Oxi 4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical Activity of the Vascular Disrupting Agent OXi4503 against Head and Neck Cancer [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preclinical studies to predict efficacy of vascular changes induced by combretastatin a-4 disodium phosphate in patients. | Semantic Scholar [semanticscholar.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Fosbretabulin Tromethamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576) tromethamine, also known as combretastatin (B1194345) A4 phosphate (B84403) (CA4P), is a water-soluble prodrug of the potent tubulin-binding agent, combretastatin A4 (CA4).[1][2] Originally isolated from the bark of the South African bush willow, Combretum caffrum, fosbretabulin has been extensively investigated as a vascular-disrupting agent (VDA) for the treatment of various solid tumors.[3][4] Its mechanism of action involves the selective disruption of the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of fosbretabulin tromethamine, presenting key data in a structured format and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action

Fosbretabulin's therapeutic effect is initiated through its conversion to the active metabolite, combretastatin A4. This process and its subsequent molecular interactions are outlined below.

Prodrug Activation and Microtubule Destabilization

Upon intravenous administration, fosbretabulin is rapidly dephosphorylated by ubiquitous endogenous phosphatases to its active, lipophilic metabolite, combretastatin A4 (CA4).[3] CA4 then binds with high affinity to the colchicine-binding site on β-tubulin, a key component of microtubules.[3] This binding inhibits tubulin polymerization, leading to the disassembly of the microtubule cytoskeleton in endothelial cells.[3][7]

The disruption of the microtubule network in tumor endothelial cells triggers a cascade of events, including cell rounding and an increase in vascular permeability. This ultimately leads to the collapse of the tumor's vascular network, cutting off its blood and nutrient supply and resulting in extensive tumor necrosis.[5][6]

Pharmacokinetics

The pharmacokinetic profile of fosbretabulin and its active metabolite, combretastatin A4, has been characterized in various preclinical and clinical studies. A summary of key pharmacokinetic parameters is presented in the tables below.

Preclinical Pharmacokinetics

Studies in mice, rats, and beagle dogs have demonstrated the rapid conversion of fosbretabulin to combretastatin A4 and have provided foundational pharmacokinetic data.

Table 1: Pharmacokinetic Parameters of Combretastatin A4 (CA4) in Preclinical Models

| Species | Dose (CA4P) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (µg·h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |

| Mouse (NMRI) | 150 mg/kg | IV | - | - | 18.4 (plasma) | - | - | [8] |

| Mouse (NMRI) | 150 mg/kg | IV | - | - | 60.1 (tumor) | - | - | [8] |

| Beagle Dog | 1 mg/kg | IV Infusion | 0.53 ± 0.13 | 456 ± 112 | 689 ± 123 | 1.48 ± 0.26 | 1.12 ± 0.19 | [9] |

| Beagle Dog | 3 mg/kg | IV Infusion | 0.78 ± 0.15 | 1654 ± 354 | 2543 ± 432 | 1.21 ± 0.20 | 1.35 ± 0.21 | [9] |

| Beagle Dog | 9 mg/kg | IV Infusion | 1.02 ± 0.21 | 4532 ± 987 | 8765 ± 1543 | 1.05 ± 0.18 | 1.54 ± 0.28 | [9] |

Data are presented as mean ± SD where available. AUC values for mice are for CA4.

Clinical Pharmacokinetics

Phase I and II clinical trials in patients with advanced solid tumors have provided comprehensive data on the pharmacokinetics of fosbretabulin and combretastatin A4 in humans.

Table 2: Pharmacokinetic Parameters of Fosbretabulin (CA4P) in Human Patients

| Dose (mg/m²) | Infusion Time | T1/2 (h) | CL (L/h/m²) | Vd (L/m²) | Reference |

| 18 - 90 | 10 min | ~0.5 | - | - | [10] |

| 5 - 114 | 10 min | - | - | - | [11] |

| 6 - 75 | 10 min (daily for 5 days) | - | - | - | [12] |

Table 3: Pharmacokinetic Parameters of Combretastatin A4 (CA4) in Human Patients

| Dose (CA4P, mg/m²) | Infusion Time | T1/2 (h) | Cmax (µmol/L) | AUC (µmol·h/L) | Reference |

| 5 | 10 min | - | - | 0.169 | [11] |

| 52 | 10 min | - | 1.89 | 2.19 | [11] |

| 68 | 10 min | - | 2.26 | 2.33 | [11] |

| 114 | 10 min | - | - | 3.29 | [11] |

| 18 - 90 | 10 min | ~0.5 | - | - | [10] |

Metabolism

The metabolism of fosbretabulin is a critical aspect of its activity, involving a two-step process: dephosphorylation followed by glucuronidation.

Metabolic Pathway

Fosbretabulin (CA4P) undergoes rapid and extensive dephosphorylation in the plasma, catalyzed by non-specific alkaline phosphatases, to yield the active compound, combretastatin A4 (CA4).[3] CA4 is then further metabolized, primarily through glucuronidation, to form combretastatin A4 glucuronide (CA4G), a more water-soluble and readily excretable compound.[11] This glucuronidation is a major route for the metabolic inactivation of CA4.[13][14] Studies have suggested that UDP-glucuronosyltransferase (UGT) isozymes, such as UGT1A9 and UGT1A6, are involved in this process.[15]

References

- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]

- 2. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (fosbretabulin tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a rapid and sensitive LC-MS/MS assay for the determination of combretastatin A4 phosphate, combretastatin A4 and combretastatin A4 glucuronide in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. β-Lactam analogues of combretastatin A-4 prevent metabolic inactivation by glucuronidation in chemoresistant HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fosbretabulin Tromethamine In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin tromethamine, a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that has shown significant promise in preclinical and clinical studies for the treatment of various cancers.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization, particularly in rapidly proliferating endothelial cells.[3] This disruption of the endothelial cytoskeleton results in profound morphological changes, increased vascular permeability, and ultimately, the collapse of tumor vasculature, leading to extensive tumor necrosis.[3][4] Additionally, Fosbretabulin exhibits direct cytotoxic effects on various cancer cell lines by inducing cell cycle arrest and apoptosis.

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of Fosbretabulin Tromethamine. The protocols are intended to guide researchers in evaluating its effects on tubulin polymerization, cancer cell viability, apoptosis, cell cycle progression, and endothelial cell function.

Data Presentation: Summary of In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Fosbretabulin (as its active metabolite, Combretastatin A4) in various assays and cell lines. This data provides a comparative overview of its potency.

| Assay Type | Cell Line / Target | IC50 Value | Reference |

| Tubulin Polymerization | Cell-free bovine brain tubulin | 2.4 µM | [5] |

| Cell Viability (MTT/SRB) | Human Umbilical Vein Endothelial Cells (HUVEC) | Nanomolar range (specific values vary) | [6] |

| Cell Viability (MTT/SRB) | Anaplastic Thyroid Carcinoma (ATC) cell lines | Nanomolar to low micromolar range | [4] |

| Cell Viability (MTT/SRB) | MCF-7 (Breast Cancer) | Varies by specific analogue | [7] |

| Cell Viability (MTT/SRB) | MDA-MB-231 (Breast Cancer) | Varies by specific analogue | [7] |

| Cell Viability (MTT/SRB) | A549 (Non-small cell lung cancer) | Varies by specific analogue | [8] |

| Cell Viability (MTT/SRB) | HeLa (Cervical Cancer) | Varies by specific analogue | [9] |

| Cell Viability (MTT/SRB) | HepG2 (Hepatocellular Carcinoma) | Varies by specific analogue | [9] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of Fosbretabulin on the in vitro assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in optical density (OD) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in OD.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Fosbretabulin Tromethamine stock solution (in an appropriate solvent, e.g., water or DMSO)

-

96-well, half-area, clear bottom microplate

-

Temperature-controlled spectrophotometer capable of reading at 340 nm

Protocol:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

-

Prepare a polymerization buffer containing General Tubulin Buffer with 10% glycerol and 1 mM GTP.

-

-

Assay Setup:

-

On ice, add 10 µL of various concentrations of Fosbretabulin Tromethamine or vehicle control to the wells of a pre-chilled 96-well plate.

-

Add 90 µL of the cold tubulin solution in polymerization buffer to each well.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot the OD340 values against time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) and the extent of polymerization (ODmax) for each concentration.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic and cytostatic effects of Fosbretabulin on cancer cell lines and endothelial cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7) or HUVECs

-

Complete cell culture medium

-

Fosbretabulin Tromethamine stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Fosbretabulin Tromethamine in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Fosbretabulin.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cells treated with Fosbretabulin Tromethamine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Induce apoptosis by treating cells with various concentrations of Fosbretabulin Tromethamine for a specific duration.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Use appropriate software to analyze the flow cytometry data.

-

Distinguish between four cell populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Cell Cycle Analysis

This assay determines the effect of Fosbretabulin on cell cycle progression.

Principle: The DNA content of cells changes throughout the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By staining the DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry, the percentage of cells in each phase of the cell cycle can be quantified.

Materials:

-

Cells treated with Fosbretabulin Tromethamine

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Fixation:

-

Treat cells with Fosbretabulin Tromethamine for the desired time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of Fosbretabulin by measuring its effect on the ability of endothelial cells to form capillary-like structures.

Principle: When plated on a basement membrane extract (such as Matrigel™), endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis in vitro. Anti-angiogenic compounds will inhibit this process.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel™)

-

Fosbretabulin Tromethamine stock solution

-

96-well tissue culture plates

-

Inverted microscope with a camera

Protocol:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Add 50 µL of the cold basement membrane extract to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of Fosbretabulin Tromethamine in the cell suspension.

-

Gently add 100 µL of the cell suspension (containing the compound or vehicle control) to each coated well.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

-

Monitor tube formation at regular intervals using an inverted microscope.

-

Capture images of the tube networks.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Compare the results from treated wells to the vehicle control to determine the inhibitory effect of Fosbretabulin.

-

Visualization of Pathways and Workflows

Signaling Pathway of Fosbretabulin Tromethamine in Endothelial Cells

Caption: Fosbretabulin Tromethamine signaling cascade in endothelial cells.

Experimental Workflow for In Vitro Evaluation of Fosbretabulin Tromethamine

Caption: A typical experimental workflow for the in vitro characterization of Fosbretabulin Tromethamine.

References

- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]

- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

HUVEC (Human Umbilical Vein Endothelial Cell) response to Fosbretabulin Tromethamine

Application Notes and Protocols: HUVEC Response to Fosbretabulin (B40576) Tromethamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fosbretabulin tromethamine, a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature.[1][2] Upon administration, fosbretabulin is dephosphorylated to its active metabolite, CA4.[3] This document provides detailed application notes and protocols for studying the response of Human Umbilical Vein Endothelial Cells (HUVECs) to Fosbretabulin Tromethamine, focusing on its mechanism of action, effects on cell viability and signaling pathways.

Mechanism of Action:

Fosbretabulin's active form, combretastatin A4 (CA4), functions as a tubulin-binding agent.[2][4] It specifically binds to the colchicine-binding site on tubulin, preventing microtubule polymerization.[3] This disruption of the microtubule cytoskeleton in endothelial cells leads to a cascade of events, including:

-

Mitotic Arrest: CA4-induced microtubule destabilization damages mitotic spindles, causing endothelial cells to arrest in the G2/M phase of the cell cycle.[5][6]

-

Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) in proliferating endothelial cells.[3][5][6][7]

-

Vascular Disruption: The morphological changes and apoptosis of endothelial cells lead to the collapse of tumor blood vessels, resulting in an acute disruption of tumor blood flow and subsequent tumor necrosis.[1][3]

-

Disruption of Cell Adhesion: Fosbretabulin disrupts cell-cell adhesion mediated by vascular endothelial (VE)-cadherin, further contributing to the collapse of endothelial structures.[1]

Data Presentation: Quantitative Effects of Fosbretabulin on HUVECs

The following tables summarize the quantitative data on the effects of Fosbretabulin (CA4P/CA4) on HUVEC functions.

Table 1: Effect of Fosbretabulin (CA4P) on HUVEC Proliferation

| Treatment Condition | Concentration | Duration | Effect | Reference |

| FGF-2 or VEGF-A stimulated HUVECs + CA4P | 5 nM, 10 nM | 24 hours | Significantly decreased proliferation (P < 0.05) | [8] |

| FGF-2 and VEGF-A stimulated HUVECs + CA4P | 1 nM | 24 hours | More effective in inducing cell death (P < 0.01) | [8] |

| HUVECs + CA4P | Time and Dose | - | Time- and dose-dependent antiproliferative activities | [5] |

Table 2: Effect of Fosbretabulin (CA4) on HUVEC Apoptosis

| Treatment Condition | Concentration | Duration | Apoptotic Marker | Result | Reference |

| HUVECs + CA4 | 0.1 mM | 6 hours | Caspase-3 activation (CPP32 proenzyme conversion) | First detected | [7] |

| HUVECs + CA4 | 0.1 mM | 8 hours | Annexin V binding | 50% of cells were positive | [7] |

| HUVECs + CA4 | 0.1 mM | 24 hours | Internucleosomal DNA fragmentation | Detected | [7] |

| HUVECs + CA4 | 0.1 mM | 24 hours | Nuclear morphology (Hoechst 33258) | ~75% of cells showed apoptotic morphology | [7] |

| HUVECs + CA4P | ≥7.5 nmol/L | - | Mitotic cell death | Induction of death in mitotic-arrested cells | [6] |

Table 3: Effect of Fosbretabulin (CA4P) on HUVEC Migration and Tube Formation

| Assay | Treatment Condition | Effect | Reference |

| In vitro wound assay | CA4P | Potently inhibited migration of endothelial cells | [5][9] |

| Tube formation assay | CA4P | Potently inhibited tube formation | [5] |

| 3D tube formation assay | CA4P | Inhibited sprout formation at concentrations that did not inhibit proliferation | [9] |

Experimental Protocols

Protocol 1: HUVEC Proliferation Assay

Objective: To quantify the anti-proliferative effect of Fosbretabulin Tromethamine on HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A and FGF-2

-

Fosbretabulin Tromethamine (CA4P)

-

96-well plates

-

Cell counting kit (e.g., CCK-8) or Hemocytometer

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial cell growth medium. Allow cells to adhere overnight.

-

Starvation (Optional): To synchronize cells, replace the growth medium with a basal medium containing a lower serum concentration (e.g., 0.5% FBS) for 4-6 hours.

-

Treatment:

-

Prepare a stock solution of Fosbretabulin Tromethamine in a suitable solvent (e.g., DMSO or sterile PBS).

-

Prepare serial dilutions of Fosbretabulin in endothelial cell growth medium to achieve final concentrations ranging from 1 nM to 100 nM.

-

Add growth factors (e.g., VEGF-A and/or FGF-2) to the medium as required by the experimental design.

-

Remove the starvation medium (if used) or old medium and add 100 µL of the treatment medium to each well. Include appropriate controls (vehicle-treated cells, cells with growth factors only).

-

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Proliferation:

-

Using a Cell Counting Kit: Add the kit reagent (e.g., 10 µL of CCK-8) to each well and incubate for 1-4 hours. Measure the absorbance at the recommended wavelength using a microplate reader.

-

Using a Hemocytometer: Detach the cells using trypsin-EDTA, resuspend in a known volume of medium, and count the cells using a hemocytometer.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Protocol 2: HUVEC Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis in HUVECs treated with Fosbretabulin Tromethamine.

Materials:

-

HUVECs

-

6-well plates

-

Fosbretabulin Tromethamine (CA4P)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow Cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with desired concentrations of Fosbretabulin (e.g., 0, 10, and 50 nM) for 24-36 hours as described in Protocol 1.[8]

-

Cell Harvesting:

-

Collect the culture medium (which may contain detached apoptotic cells).

-

Wash the adherent cells with PBS.

-

Detach the cells with trypsin-EDTA and combine them with the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: HUVEC Migration Assay (Wound Healing Assay)

Objective: To assess the effect of Fosbretabulin Tromethamine on HUVEC migration.

Materials:

-

HUVECs

-

24-well plates

-

P200 pipette tip or a cell scraper

-

Fosbretabulin Tromethamine (CA4P)

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed HUVECs in 24-well plates and grow them to confluence.

-

Create the "Wound": Use a sterile P200 pipette tip to create a linear scratch in the cell monolayer.

-

Wash and Treat:

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of Fosbretabulin. Include a vehicle control.

-

-

Image Acquisition:

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Signaling Pathways and Experimental Workflows

Fosbretabulin's Mechanism of Action on HUVECs

References

- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (fosbretabulin tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular targeting effect of combretastatin A-4 phosphate dominates the inherent angiogenesis inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Studies with Fosbretabulin Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin Tromethamine, a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent microtubule-destabilizing agent that functions as a vascular-disrupting agent (VDA).[1][2] Upon administration, it is rapidly converted to its active metabolite, CA4, by endogenous phosphatases. CA4 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[3] This disruption of the microtubule network in endothelial cells triggers a cascade of downstream events, culminating in increased vascular permeability, shutdown of tumor blood flow, and subsequent tumor cell necrosis.[1][2][4] These application notes provide detailed protocols for in vitro cell culture studies to evaluate the efficacy and mechanism of action of Fosbretabulin Tromethamine.

Data Presentation: In Vitro Cytotoxicity of Combretastatin A4

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Combretastatin A4 (CA4), the active metabolite of Fosbretabulin Tromethamine, in various human cancer cell lines. These values demonstrate the potent anti-proliferative activity of the compound across a range of tumor types.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | 1.8 ± 0.6 | Not Specified | [5] |

| 1A9 | Ovarian Cancer | 0.0036 | Not Specified | [6] |

| 518A2 | Melanoma | 0.02 | MTT Assay (72h) | [6] |

| HR | Gastric Cancer | 0.03 | MTS Assay | [6] |

| NUGC3 | Stomach Cancer | 8.52 | MTS Assay | [6] |

| MCF-7 | Breast Cancer | 0.01477 | Not Specified | [7] |

| HCT-116 | Colon Cancer | 0.02 | Not Specified | [8] |

| Saos-2 | Osteosarcoma | Not Specified (effective) | Not Specified | [9] |

| MV-4-11 | Leukemia | Not Specified (effective) | Not Specified | [9] |

| E6-1 | Leukemia | Not Specified (effective) | Not Specified | [9] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with Fosbretabulin Tromethamine using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Fosbretabulin Tromethamine

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Fosbretabulin Tromethamine in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with Fosbretabulin Tromethamine using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Fosbretabulin Tromethamine

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Fosbretabulin Tromethamine for the desired time period (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets and aggregates.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.[10][11][12][13][14]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Fosbretabulin Tromethamine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-buffered saline (PBS), ice-cold

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with Fosbretabulin Tromethamine as described in the cell cycle analysis protocol.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

-

Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

References

- 1. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular disrupting agents | amdbook.org [amdbook.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

Techniques for Measuring Tumor Vascular Disruption in Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor vasculature is a critical target in cancer therapy. Its disruption can lead to reduced blood flow, hypoxia, and ultimately, tumor cell death. Vascular disrupting agents (VDAs) are a class of drugs designed to specifically target and destroy existing tumor blood vessels. Assessing the efficacy of these agents in preclinical and clinical settings requires robust and quantitative methods to measure their impact on the tumor vasculature in vivo. This document provides detailed application notes and protocols for key techniques used to measure tumor vascular disruption.

In Vivo Imaging Techniques for Assessing Tumor Vascular Disruption

Several non-invasive and invasive imaging techniques are available to visualize and quantify changes in tumor vasculature in response to therapy. The choice of technique depends on the specific research question, the required resolution, and the available equipment.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a non-invasive imaging technique that provides quantitative information about vascular perfusion and permeability. It involves the acquisition of T1-weighted MR images before, during, and after the administration of a gadolinium-based contrast agent. The dynamic changes in signal intensity are then analyzed to derive pharmacokinetic parameters that reflect vascular function.

Quantitative Parameters:

| Parameter | Description | Typical Units | Relevance to Vascular Disruption |

| Ktrans (Volume Transfer Constant) | The rate of transfer of the contrast agent from the blood plasma to the extravascular extracellular space (EES). It reflects both blood flow and vessel permeability. | min-1 | A decrease in Ktrans suggests reduced blood flow and/or decreased vascular permeability, indicative of vascular disruption. |